3-(3,4-dimethylphenyl)propanoic Acid
Overview
Description
3-(3,4-dimethylphenyl)propanoic acid is a chemical compound that is structurally related to various synthesized derivatives with potential biological activities. Although the provided papers do not directly discuss 3-(3,4-dimethylphenyl)propanoic acid, they do provide insights into similar compounds that can be used to infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the modification of ester precursors through processes such as saponification, hydrazinolysis, and reactions with amines or amino acid esters. For instance, the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives involves saponification and hydrazinolysis to afford the corresponding acid and hydrazide . Similarly, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid involves the acetylation of danshensu to improve its chemical stability and liposolubility10. These methods could potentially be adapted for the synthesis of 3-(3,4-dimethylphenyl)propanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR, and FTIR. For example, the crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was determined by X-ray crystallography to confirm the regioisomer formed during synthesis . Similarly, the structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was elucidated using X-ray single crystal diffraction analysis10. These techniques could be employed to analyze the molecular structure of 3-(3,4-dimethylphenyl)propanoic acid.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of metal complexes, as seen with methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives reacting with various metal ions . Additionally, the formation of C-C bonds via reactions with C-active nucleophiles is another type of chemical reaction that these compounds can undergo . These reactions could provide insights into the reactivity of 3-(3,4-dimethylphenyl)propanoic acid and its potential to form complexes or undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of carboxylic acid groups in compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid results in the formation of hydrogen-bonded dimers in the solid state . The electronic properties of these molecules can be analyzed using UV-visible absorption spectroscopy, as demonstrated for 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid . These properties, including solubility, melting points, and reactivity, can be expected to be similar for 3-(3,4-dimethylphenyl)propanoic acid due to structural similarities.
Scientific Research Applications
Drug Design and Biological Evaluation : Asada et al. (2010) developed 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. These compounds showed significant binding affinity and antagonist activity, with several evaluated for in vivo efficacy in rats and pharmacokinetic profiles, including stability in liver microsomes [Asada et al., 2010].
Asymmetric Hydrogenation and Chemical Synthesis : A study by O'reilly et al. (1990) focused on the synthesis of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, using (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride in the process. This research is important for developing efficient methods for asymmetric hydrogenation of related compounds [O'reilly et al., 1990].
Luminescence Sensing and Material Science : Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which showed selective sensitivity to benzaldehyde derivatives. This indicates potential applications in fluorescence sensing [Shi et al., 2015].
Antioxidant Properties : Dovbnya et al. (2022) investigated the antioxidant activity of new compounds including (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. The study contributes to understanding the antioxidant potential of these compounds [Dovbnya et al., 2022].
Pharmaceutical Development and Synthesis : Chen et al. (2016) synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative of danshensu, to improve its stability and liposolubility. This work aids in pharmaceutical development, highlighting the importance of such derivatives in drug formulation [Chen et al., 2016].
Safety And Hazards
properties
IUPAC Name |
3-(3,4-dimethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOAGCWJWUKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397632 | |
Record name | 3-(3,4-dimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)propanoic Acid | |
CAS RN |
25173-76-6 | |
Record name | 3-(3,4-dimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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